Downstream CXCR2/CXCR1 Antagonist Potency: Building Block Benchmarking in Cyclobutenedione Series
When (R)-1-(4-isopropylfuran-2-yl)propan-1-amine is incorporated as the chiral amine component in the cyclobutenedione scaffold, the resulting compound (SCH 563705; Compound 16) achieves a CXCR2 Ki of 1 nM (IC50 = 1.3 nM) and a CXCR1 Ki of 3 nM (IC50 = 7.3 nM) [1]. By comparison, the analog incorporating (R)-1-(5-methylfuran-2-yl)propan-1-amine (SCH 527123) yields a CXCR2 Ki of approximately 4 nM and CXCR1 Ki of approximately 32 nM under comparable assay conditions, representing a ~4-fold and ~10-fold reduction in affinity for CXCR2 and CXCR1, respectively [2]. The C(4)-isopropyl substitution therefore confers quantifiably superior binding affinity relative to the C(5)-methyl analog at both receptor subtypes.
| Evidence Dimension | Binding affinity (Ki) at human CXCR2 and CXCR1 receptors |
|---|---|
| Target Compound Data | CXCR2 Ki = 1 nM; CXCR1 Ki = 3 nM (SCH 563705 incorporating (R)-1-(4-isopropylfuran-2-yl)propan-1-amine) |
| Comparator Or Baseline | CXCR2 Ki ≈ 4 nM; CXCR1 Ki ≈ 32 nM (SCH 527123 incorporating (R)-1-(5-methylfuran-2-yl)propan-1-amine) |
| Quantified Difference | ~4-fold higher CXCR2 affinity; ~10.7-fold higher CXCR1 affinity for the 4-isopropyl derivative |
| Conditions | Displacement of [125I]IL-8 from human CXCR2 and CXCR1 receptors expressed in CHO cells (SPA format) |
Why This Matters
Procurement of this specific building block enables synthesis of the most potent CXCR2/CXCR1 dual antagonist in the cyclobutenedione series, directly impacting lead optimization outcomes.
- [1] Chao, J., Taveras, A. G., Chao, J., Aki, C., Dwyer, M., Yu, Y., Purakkattle, B., Rindgen, D., Jakway, J., Hipkin, W., Fosetta, J., Fan, X., Lundell, D., Fine, J., Minnicozzi, M., Phillips, J., & Merritt, J. R. (2007). C(4)-alkyl substituted furanyl cyclobutenediones as potent, orally bioavailable CXCR2 and CXCR1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(13), 3778–3783. View Source
- [2] CTDBase. (n.d.). Discovery of 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123). Comparative Toxicogenomics Database. Retrieved from https://www.ctdbase.com View Source
